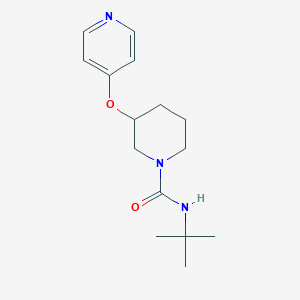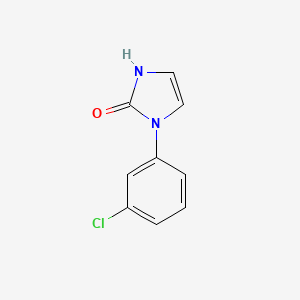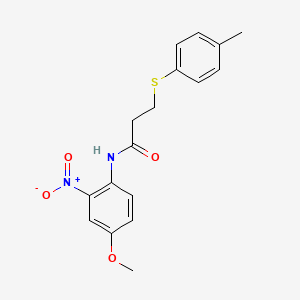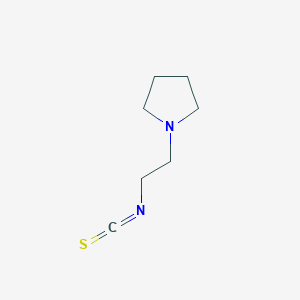
1-(2-Isothiocyanatoethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isothiocyanatoethyl)pyrrolidine is a chemical compound with the molecular formula C7H12N2S . It is a complex structure that exhibits high perplexity, enabling diverse applications in various fields.
Synthesis Analysis
The synthesis of pyrrolidine compounds involves two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The pyrrolidine ring is a significant feature due to its stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The five-membered pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds are known for their versatility in chemical reactions. They are often used in the synthesis of bioactive molecules with target selectivity . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The physical properties of this compound include its molecular weight, which is 156.25 . Other physical properties such as density, color, hardness, melting and boiling points, and electrical conductivity can be observed without changing the physical state of the matter .Applications De Recherche Scientifique
Single-Molecule Magnet Behavior Enhancement
Bis(imino)pyridine pincer ligands, in conjunction with isothiocyanate ligands, have been used to prepare mononuclear Co(II) complexes, leading to significant spin-orbit coupling and Single-Molecule Magnet (SMM) behavior. This demonstrates the potential application of isothiocyanate derivatives in enhancing magnetic properties at the molecular level for advanced material science applications (Jurca et al., 2011).
Synthetic and Medicinal Chemistry
The pyrrolidine ring is a privileged structural motif in synthetic and medicinal chemistry. Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides, a methodology involving pyrrolidine scaffolds, enable access to diverse stereochemical patterns in enantioselective pyrrolidine synthesis. This highlights the utility of pyrrolidine and its derivatives in creating complex molecules for pharmaceutical applications (Adrio & Carretero, 2019).
Enantioselective Synthesis for Biological-Oriented Applications
The synthesis of complex compounds, including natural products and pharmaceuticals, often involves the 1,3-dipolar cycloaddition of azomethine ylides for constructing pyrrolidine scaffolds. These reactions enable the efficient, regio- and stereocontrolled production of pyrrolidines, underscoring the role of such scaffolds in developing biologically relevant compounds (Narayan et al., 2014).
Catalysis and Green Chemistry
Pyrrolidine has been used as a catalyst in the cycloaddition of aziridines with isothiocyanates and carbon disulfide "on water," showcasing a sustainable approach to constructing five-membered heterocycles. This method features the use of water as a solvent and highlights the potential of pyrrolidine derivatives in catalyzing environmentally friendly chemical reactions (Sengoden et al., 2014).
Antibacterial and Antifungal Studies
Spiro[pyrrolidin-2,3′-oxindoles], synthesized via 1,3-dipolar cycloaddition reactions, have been screened for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This research underscores the importance of pyrrolidine derivatives in developing new therapeutic agents (Haddad et al., 2015).
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which include 1-(2-isothiocyanatoethyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Orientations Futures
The pyrrolidine ring is a significant feature in the design of new compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds . The future of 1-(2-Isothiocyanatoethyl)pyrrolidine lies in its potential applications in various fields due to its complex structure.
Propriétés
IUPAC Name |
1-(2-isothiocyanatoethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c10-7-8-3-6-9-4-1-2-5-9/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCHXPGOSMFFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165680-22-8 |
Source


|
| Record name | 1-(2-isothiocyanatoethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2723384.png)
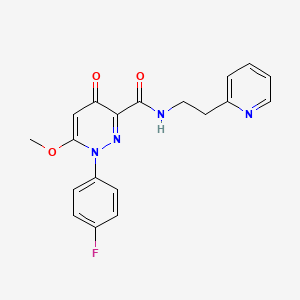

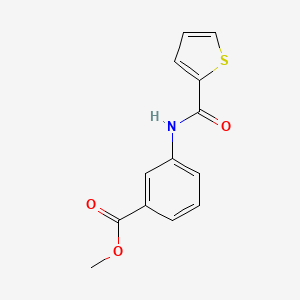
![(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2723390.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2723391.png)

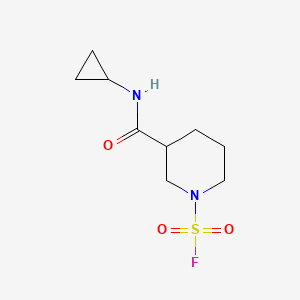
![1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2723398.png)

![(3-Bromophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2723401.png)
